N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a trifluoromethoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Pyrrolidine Group: This can be achieved via nucleophilic substitution or addition reactions.
Attachment of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents under specific conditions.
Sulfonamide Formation: The final step usually involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions might target the pyridazine ring or the sulfonamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide
- N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide
Uniqueness
The presence of the trifluoromethoxy group in N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C21H19F3N4O3S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C21H19F3N4O3S/c22-21(23,24)31-17-7-9-18(10-8-17)32(29,30)27-16-5-3-15(4-6-16)19-11-12-20(26-25-19)28-13-1-2-14-28/h3-12,27H,1-2,13-14H2 |
InChI Key |
WCGFTMSINGBOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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